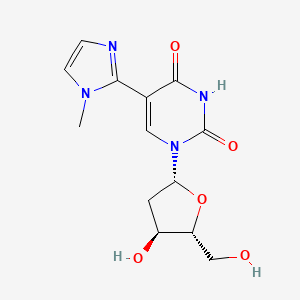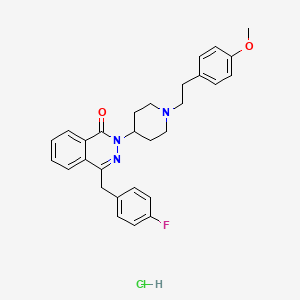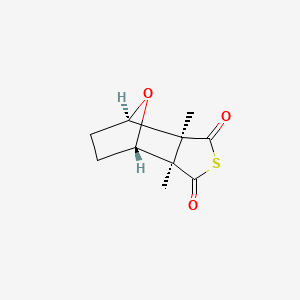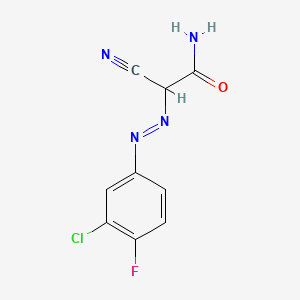
Antrodin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antrodin D is a bioactive compound isolated from the mycelium of the medicinal fungus Antrodia cinnamomea, which is endemic to Taiwan. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antrodin D involves the extraction of the mycelium of Antrodia cinnamomea using ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify this compound. The specific reaction conditions, such as temperature, solvent, and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Antrodia cinnamomea. The fermentation process is carefully controlled to ensure optimal growth conditions for the fungus, including pH, temperature, and nutrient supply. After fermentation, the mycelium is harvested, and this compound is extracted and purified using industrial-scale chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Antrodin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
Antrodin D has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound for biological research.
Medicine: this compound has demonstrated anticancer properties, particularly against colorectal cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Industry: The compound is explored for its potential use in developing functional foods and nutraceuticals due to its health-promoting properties.
Wirkmechanismus
The mechanism of action of Antrodin D involves multiple molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including the ROS/AKT/ERK/P38 pathway. This compound induces apoptosis in cancer cells by generating reactive oxygen species and activating the AKT and ERK pathways. Additionally, it inhibits the NF-κB pathway, reducing inflammation and promoting cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Antrodin D is part of a class of compounds known as maleimide derivatives, which also includes Antrodin C and Antrodin B. These compounds share similar structures but differ in their specific functional groups and biological activities.
Antrodin C: Known for its potent anticancer properties, particularly against colorectal cancer and liver fibrosis.
Antrodin B: Exhibits anti-inflammatory and hepatoprotective activities.
This compound is unique due to its specific combination of anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various therapeutic applications.
Eigenschaften
CAS-Nummer |
656832-04-1 |
|---|---|
Molekularformel |
C19H25NO4 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(3S,4R)-1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H25NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,16-17,23H,10-11H2,1-4H3/t16-,17-/m1/s1 |
InChI-Schlüssel |
ZZKUVVFNFOKVQE-IAGOWNOFSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1[C@H](C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Kanonische SMILES |
CC(C)CC1C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)











